1-cyclopentanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-Cyclopentanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a cyclopentanecarbonyl group and a 3-methyltriazolopyrimidine moiety. The triazolopyrimidine ring system ([1,2,3]triazolo[4,5-d]pyrimidine) is a fused bicyclic scaffold known for its role in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
cyclopentyl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-20-13-12(18-19-20)14(17-10-16-13)21-6-8-22(9-7-21)15(23)11-4-2-3-5-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZIXXSLBMZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the disruption of the cell cycle, leading to the prevention of cell proliferation. The compound’s interaction with CDK2 is likely due to its structural features, particularly the presence of the triazolo[4,5-d]pyrimidine scaffold.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
1-Cyclopentanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Cyclopentanecarbonyl group : This moiety contributes to the compound's lipophilicity and stability.
- Triazolo-pyrimidine ring : Known for its role in enhancing biological activity through interactions with various biological targets.
- Piperazine ring : Often associated with pharmacological activity due to its ability to interact with neurotransmitter receptors.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:
- Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Case Study : A study demonstrated that a related triazole derivative showed a 70% reduction in tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Research Findings : In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for cell survival in pathogens.
- Receptor Modulation : The piperazine component may act on neurotransmitter receptors, influencing signaling pathways involved in cellular responses.
- DNA Interaction : The pyrimidine ring has the potential to intercalate into DNA, disrupting replication processes in rapidly dividing cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles, including pyrazolopyrimidines, triazolopyrimidines, and pyrazino-pyrimidinones. Below is a detailed comparison with key analogs:
Core Heterocyclic Scaffolds
Key Insight: The triazolopyrimidine core in the target compound provides a balance between metabolic stability and target affinity compared to pyrazolopyrimidines, which are more prone to oxidation .
Substituent Effects
The substituents on the piperazine and heterocyclic rings critically influence pharmacological properties:
Isomerization and Stability
Triazolopyrimidines and pyrazolotriazolopyrimidines () are prone to isomerization under specific conditions. For example:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) isomerizes to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) under acidic conditions, altering binding affinity .
- The target compound’s 3-methyl group on the triazole ring likely stabilizes the [1,2,3]triazolo[4,5-d]pyrimidine system, preventing unwanted isomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
